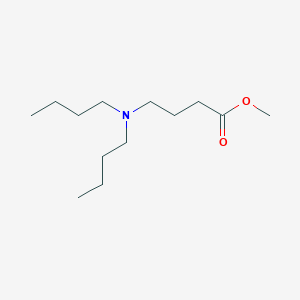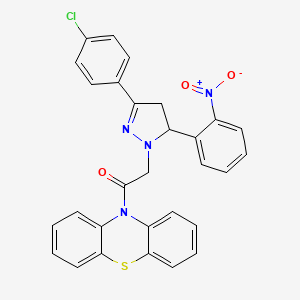
10H-Phenothiazine, 10-((3-(4-chlorophenyl)-4,5-dihydro-5-(2-nitrophenyl)-1H-pyrazol-1-yl)acetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Phenothiazine, 10-((3-(4-chlorophenyl)-4,5-dihydro-5-(2-nitrophenyl)-1H-pyrazol-1-yl)acetyl)-: is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This specific compound is characterized by the presence of a phenothiazine core, substituted with a pyrazole ring and various functional groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 10-((3-(4-chlorophenyl)-4,5-dihydro-5-(2-nitrophenyl)-1H-pyrazol-1-yl)acetyl)- typically involves multi-step organic reactionsKey reagents such as chloroacetyl chloride and triethylamine are often used in the initial steps, with subsequent reactions involving various catalysts and solvents to achieve the desired substitutions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenothiazine ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3).
Major Products:
Oxidation: Phenothiazine sulfoxides or sulfones.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated phenothiazine derivatives.
Scientific Research Applications
Biology: In biological research, it serves as a probe to study enzyme interactions and cellular pathways due to its structural complexity and functional groups.
Medicine: The compound and its derivatives are investigated for their potential therapeutic effects, including antipsychotic, anti-inflammatory, and anticancer activities .
Industry: In the industrial sector, it is utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine, 10-((3-(4-chlorophenyl)-4,5-dihydro-5-(2-nitrophenyl)-1H-pyrazol-1-yl)acetyl)- involves its interaction with various molecular targets. The phenothiazine core can intercalate with DNA, affecting transcription and replication processes. The pyrazole ring and other functional groups can modulate enzyme activity, leading to alterations in cellular signaling pathways .
Comparison with Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: A phenothiazine with antiemetic and antihistamine properties.
Thioridazine: Known for its antipsychotic effects.
Uniqueness: 10H-Phenothiazine, 10-((3-(4-chlorophenyl)-4,5-dihydro-5-(2-nitrophenyl)-1H-pyrazol-1-yl)acetyl)- is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the pyrazole ring and nitro group differentiates it from other phenothiazine derivatives, potentially leading to novel applications and mechanisms of action .
Properties
CAS No. |
78807-76-8 |
|---|---|
Molecular Formula |
C29H21ClN4O3S |
Molecular Weight |
541.0 g/mol |
IUPAC Name |
2-[5-(4-chlorophenyl)-3-(2-nitrophenyl)-3,4-dihydropyrazol-2-yl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C29H21ClN4O3S/c30-20-15-13-19(14-16-20)22-17-26(21-7-1-2-8-23(21)34(36)37)32(31-22)18-29(35)33-24-9-3-5-11-27(24)38-28-12-6-4-10-25(28)33/h1-16,26H,17-18H2 |
InChI Key |
LOZQWNUKZJWQOV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C6=CC=CC=C6[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


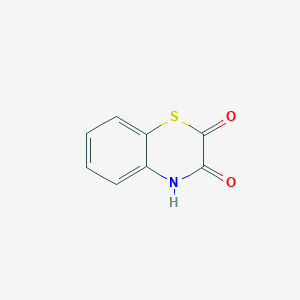

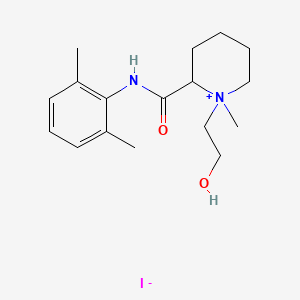


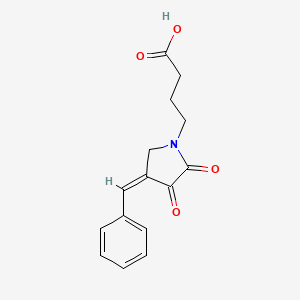
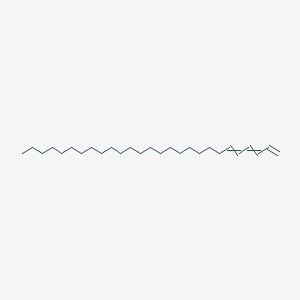
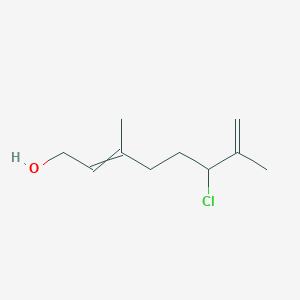
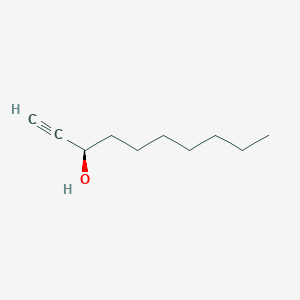

![8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14452180.png)
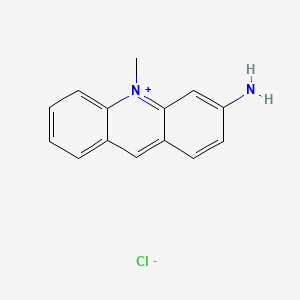
![Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene-](/img/structure/B14452196.png)
